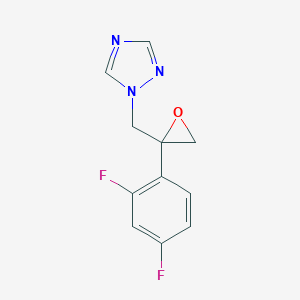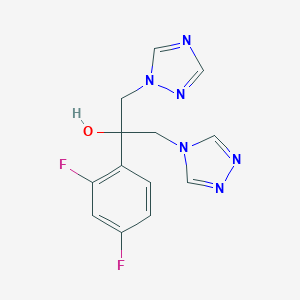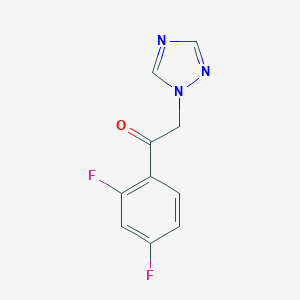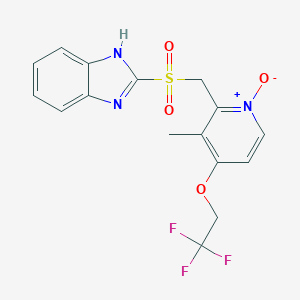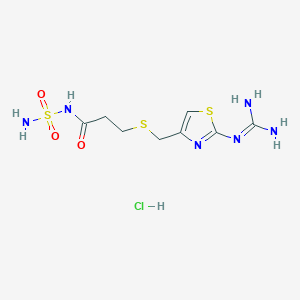
Famotidine Impurity C HCl
Vue d'ensemble
Description
Famotidine Impurity C HCl, also known as Famotidine Related Compound C, is an impurity of famotidine . Famotidine is a hydrophilic, cationic, histamine H2 receptor antagonist drug that effectively inhibits gastric acid secretion in humans .
Molecular Structure Analysis
The molecular structure of Famotidine Impurity C HCl is represented by the empirical formula C8H14N6O3S3·HCl . The InChI representation of the molecule is 1S/C8H14N6O3S3·HCl .Applications De Recherche Scientifique
Pharmaceutical Formulations
Famotidine Impurity C HCl is used in pharmaceutical formulations . A simple, sensitive, and rapid reversed-phase high-performance liquid chromatographic method has been developed for the determination of famotidine (FMT) and its impurities in pharmaceutical formulations .
Stability-Indicating HPLC Method
This compound is used in the development of a stability-indicating high-performance liquid chromatographic method for the quantitative determination of ibuprofen and famotidine degradation products in combined pharmaceutical products . This method can separate ibuprofen, famotidine, and their related impurities .
Quality Control
The liquid chromatographic method developed for the determination of famotidine and its impurities can be used for routine quality control of famotidine in pharmaceutical formulations .
Anti-Ulcer Agent
Famotidine, which this compound is related to, is one of the most promising anti-ulcer agent compounds . It suppresses stomach ulcer and enteron aisle ulcer based on the histamine H2-receptor blocking mechanism .
Preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-yl-methylthio)-propionamidine
This compound is used in a new process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-yl-methylthio)-propionamidine . This process involves S-alkylation of 2-guanidino-thiazol-4-yl-methanethiol obtained from S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea dihydrochloride .
Histamine H2-Receptor Antagonist
Famotidine, which this compound is related to, is a potent histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers .
Mécanisme D'action
Famotidine Impurity C HCl, also known as 3-(((2-Guanidinothiazol-4-yl)methyl)thio)-N-sulfamoylpropanamide hydrochloride, is a compound associated with Famotidine . Here is a detailed exploration of its mechanism of action:
Target of Action
The primary target of Famotidine Impurity C HCl is the histamine H2 receptor . This receptor plays a crucial role in the secretion of gastric acid in the stomach. By interacting with this receptor, the compound can influence gastric acid production .
Mode of Action
Famotidine Impurity C HCl acts as a competitive antagonist at the histamine H2 receptor . This means it competes with histamine for binding sites on the receptor. When it binds to the receptor, it prevents histamine from doing so, thereby inhibiting the secretion of gastric acid . Famotidine, the parent compound of Famotidine Impurity C HCl, has been found to be highly selective for the H2 receptor and more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .
Biochemical Pathways
By inhibiting the histamine H2 receptor, it may disrupt the normal signaling pathway that leads to the secretion of gastric acid, thereby reducing acid production .
Pharmacokinetics
Famotidine, its parent compound, is known to have a dose-dependent therapeutic action, with the highest dose having the most extended duration of action and the highest inhibitory effect on gastric acid secretion . Following oral administration, the onset of action is within one hour, and the peak effect is reached within 1-3 hours .
Result of Action
The primary result of Famotidine Impurity C HCl’s action is the reduction of gastric acid secretion . This can help to alleviate symptoms associated with conditions related to excess stomach acid, such as gastric ulcers and gastroesophageal reflux disease (GERD) .
Safety and Hazards
Propriétés
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6O3S3.ClH/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17;/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBLJRHWJZWHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN6O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509959 | |
| Record name | 3-[({2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide Hydrochloride | |
CAS RN |
76824-17-4 | |
| Record name | Propanamide, 3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-(aminosulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76824-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[({2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



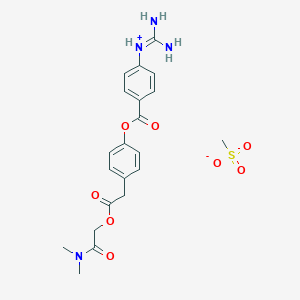
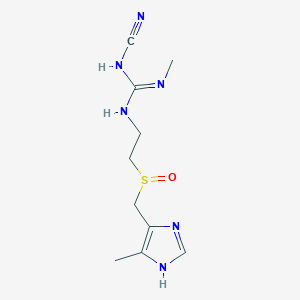
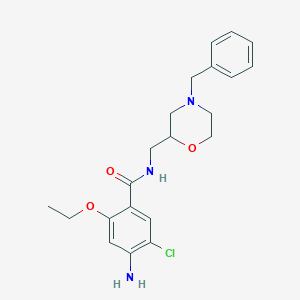
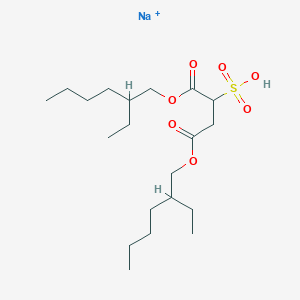
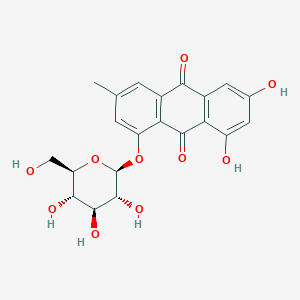
![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)
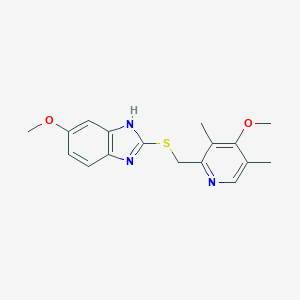
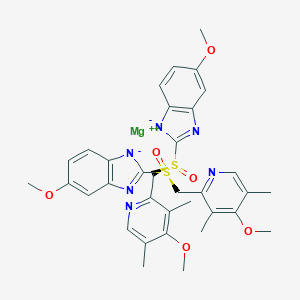
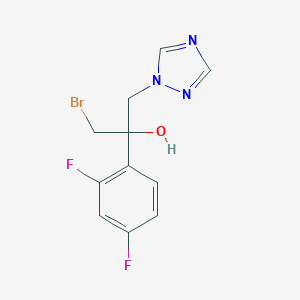
![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)
